molecular formula C11H15FO6 B14490463 Acetic acid--(4-fluorophenyl)methanediol (2/1) CAS No. 64002-52-4

Acetic acid--(4-fluorophenyl)methanediol (2/1)

Cat. No.: B14490463
CAS No.: 64002-52-4
M. Wt: 262.23 g/mol
InChI Key: KYTOFNIAVJDMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid–(4-fluorophenyl)methanediol (2/1) is a chemical compound that combines acetic acid and (4-fluorophenyl)methanediol in a 2:1 ratio.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(4-fluorophenyl)methanediol (2/1) typically involves the reaction of acetic acid with (4-fluorophenyl)methanediol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of acetic acid–(4-fluorophenyl)methanediol (2/1) involves large-scale synthesis using advanced chemical reactors and process control systems. The process is designed to ensure consistent quality and high efficiency. The use of automated systems and continuous monitoring allows for precise control of reaction parameters, resulting in a reliable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–(4-fluorophenyl)methanediol (2/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of acetic acid–(4-fluorophenyl)methanediol (2/1) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of acetic acid–(4-fluorophenyl)methanediol (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while reduction reactions may yield alcohols or other reduced compounds .

Scientific Research Applications

Acetic acid–(4-fluorophenyl)methanediol (2/1) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid–(4-fluorophenyl)methanediol (2/1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to acetic acid–(4-fluorophenyl)methanediol (2/1) include other fluorinated phenylmethanediol derivatives and acetic acid derivatives. These compounds share some structural similarities but may differ in their chemical properties and applications .

Uniqueness

The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

CAS No.

64002-52-4

Molecular Formula

C11H15FO6

Molecular Weight

262.23 g/mol

IUPAC Name

acetic acid;(4-fluorophenyl)methanediol

InChI

InChI=1S/C7H7FO2.2C2H4O2/c8-6-3-1-5(2-4-6)7(9)10;2*1-2(3)4/h1-4,7,9-10H;2*1H3,(H,3,4)

InChI Key

KYTOFNIAVJDMJX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1C(O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.